molecular formula C24H30ClN7O4S B1671109 Edoxaban CAS No. 480449-70-5

Edoxaban

Cat. No.: B1671109
CAS No.: 480449-70-5
M. Wt: 548.1 g/mol
InChI Key: HGVDHZBSSITLCT-JLJPHGGASA-N
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Description

Edoxaban is a direct oral anticoagulant (DOAC) targeting factor Xa (FXa), approved for stroke prevention in non-valvular atrial fibrillation (NVAF) and treatment/prevention of venous thromboembolism (VTE) . It exhibits predictable pharmacokinetics (PK), with a rapid onset (peak plasma concentration within 1–3 hours) and a half-life of 10–14 hours, enabling once-daily dosing . Dose adjustments (60 mg to 30 mg daily) are recommended for patients with renal impairment (creatinine clearance 15–50 mL/min), low body weight (≤60 kg), or concomitant use of P-glycoprotein inhibitors like verapamil . Clinical trials demonstrate its non-inferior efficacy to warfarin in stroke prevention, with a 21% lower risk of major bleeding .

Preparation Methods

The synthesis of Edoxaban involves several steps, starting from readily available raw materials. One of the synthetic routes includes the following steps :

    Formation of Intermediate Compounds: The synthesis begins with (1S)-3-cyclohexene-1-formic acid, which undergoes a series of reactions to form intermediate compounds. These reactions include halogenation, base-catalyzed reactions, and protection of amino groups.

    Ammonolysis and Deprotection: The intermediate compounds are then subjected to ammonolysis and deprotection reactions to form the final product.

    Carboxylation and Condensation: The final steps involve carboxylation and condensation reactions to yield this compound.

Industrial production methods focus on optimizing yield, reducing costs, and ensuring the stability and quality of the product. These methods often involve the use of catalysts, controlled reaction conditions, and purification steps to achieve high purity and consistent quality .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Profile

Edoxaban exhibits several key pharmacological properties:

  • Rapid Onset : It reaches peak plasma concentrations approximately 1.5 hours after administration.
  • Half-Life : The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing.
  • Bioavailability : this compound has a bioavailability of about 62%, making it effective at lower doses compared to traditional anticoagulants like warfarin .

Atrial Fibrillation

This compound is primarily indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Key studies include:

  • ENGAGE AF-TIMI 48 Trial : This large-scale study demonstrated that both high-dose (60 mg) and low-dose (30 mg) this compound were noninferior to warfarin in preventing strokes or systemic embolisms. The trial involved over 21,000 patients and highlighted a lower incidence of major bleeding with this compound compared to warfarin .
  • ELDERCARE-AF Trial : Focused on elderly patients (≥80 years), this trial showed that a lower dose of this compound (15 mg) significantly reduced the incidence of stroke or systemic embolism compared to placebo, although there was a noted increase in gastrointestinal bleeding .

Venous Thromboembolism

This compound is also approved for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). Its use in this context is supported by studies showing its effectiveness in reducing recurrence rates of VTE:

  • Phase III Trials : These trials established this compound as an effective alternative to traditional anticoagulants, demonstrating similar efficacy with a favorable safety profile .

Case Studies

Recent real-world applications of this compound have been documented, particularly in Southeast Asia, where it was introduced more recently:

Case NumberPatient ProfileTreatment DetailsFollow-Up Outcome
1Elderly with AFThis compound 30 mg ODNo adverse events; good compliance
2AF with hemiplegiaThis compound 30 mg ODmRS score improved; no bleeding events
3Elderly with multiple comorbiditiesThis compound 30 mg ODRemained well; no bleeding events reported
4Elderly with AF and comorbiditiesThis compound 30 mg ODNo adverse effects over 36 months

Advantages Over Traditional Anticoagulants

This compound offers several advantages compared to vitamin K antagonists like warfarin:

  • No Routine Monitoring Required : Unlike warfarin, which requires regular INR monitoring, this compound’s predictable pharmacokinetics allow for fixed dosing without frequent blood tests.
  • Lower Risk of Major Bleeding : Clinical trials consistently report lower rates of major bleeding events with this compound compared to warfarin, particularly in high-risk populations .

Comparison with Similar Compounds

Comparison with Vitamin K Antagonists (VKAs)

Table 1: Edoxaban vs. VKAs in Key Outcomes

Outcome This compound vs. Warfarin (ENGAGE AF-TIMI 48) This compound vs. Phenprocoumon (Real-World)
Stroke/SE Risk HR 0.79 (95% CI 0.63–1.00) HR 0.72 (95% CI 0.56–0.93)
Major Bleeding Risk HR 0.80 (95% CI 0.71–0.91) HR 0.54 (95% CI 0.41–0.71)
All-Cause Mortality HR 0.92 (95% CI 0.83–1.01) HR 0.81 (95% CI 0.70–0.95)

Comparison with Other Direct Oral Anticoagulants (DOACs)

Rivaroxaban

  • Efficacy : Network meta-analysis showed similar stroke prevention between high-dose this compound (60 mg) and rivaroxaban (20 mg) (HR 1.00; 95% CI 0.83–1.19) .
  • Safety : this compound 60 mg had lower major bleeding risk vs. rivaroxaban (HR 0.78; 95% CI 0.65–0.94), attributed to its flatter exposure-response curve for bleeding .

Apixaban and Dabigatran

  • Limited head-to-head trials exist, but observational data suggest comparable efficacy between this compound and apixaban/dabigatran. This compound’s PK stability (e.g., AUC 1576–1965 ng·h/mL) reduces variability in bleeding risk compared to dabigatran .

Table 2: DOACs in Major Bleeding Risk (vs. This compound)

DOAC Major Bleeding Risk (HR vs. This compound) Key Study Design
Rivaroxaban 1.28 (95% CI 1.07–1.53) Network Meta-Analysis
Dabigatran 1.12 (95% CI 0.94–1.34) Real-World Observational
Apixaban 0.95 (95% CI 0.81–1.11) Indirect Comparison

Comparison with Low-Molecular-Weight Heparins (LMWHs)

In post-orthopedic surgery VTE prevention, this compound (30 mg daily) showed similar efficacy to enoxaparin (40 mg daily) but with lower biomarker levels (D-dimer, F1+2) indicating reduced thrombotic activity .

Table 3: this compound vs. Enoxaparin in VTE Prevention

Outcome This compound 30 mg (%) Enoxaparin 40 mg (%)
VTE Incidence 2.4 3.1
Major Bleeding 0.5 0.7
D-Dimer Reduction 58% 49%

Pharmacokinetic and Pharmacodynamic Differentiation

  • FXa Inhibition : this compound’s peak FXa inhibition (92.5% in women vs. 86.1% in men) correlates with higher plasma concentrations in women due to lower body weight .
  • Drug Interactions : Unlike rivaroxaban, this compound’s PK remains stable with EGFR-TKIs (gefitinib, erlotinib) and NSAIDs like naproxen .
  • Reversal : this compound’s anticoagulant effects are partially reversed by 4F-PCC (25 IU/kg), whereas andexanet alfa is required for rivaroxaban/apixaban .

Regional and Demographic Considerations

  • Dosing Practices : In Asia, 87.5% of this compound dose reductions are due to low body weight vs. 45.2% in Europe, where renal impairment drives adjustments .
  • Gender Differences : Women exhibit 12% higher this compound exposure but similar FXa inhibition efficacy, supporting uniform dosing .

Biological Activity

Edoxaban is an oral anticoagulant belonging to the class of direct factor Xa inhibitors. Its primary role is to prevent thromboembolic events in conditions such as atrial fibrillation and venous thromboembolism. This article delves into the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound exhibits a selective and reversible inhibition of activated factor Xa (FXa), which is crucial in the coagulation cascade. The compound demonstrates a concentration-dependent and competitive inhibition profile:

  • Ki Values : this compound has Ki values of 0.561 nM for free FXa and 2.98 nM for prothrombinase, indicating a high affinity for its target .
  • Inhibition Assays : In human plasma, this compound significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (aPTT) at concentrations of 0.256 μM and 0.508 μM, respectively .

Table 1: Key Pharmacodynamic Parameters of this compound

ParameterValue
Ki for free FXa0.561 nM
Ki for prothrombinase2.98 nM
PT Prolongation0.256 μM
aPTT Prolongation0.508 μM

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life:

  • Bioavailability : Approximately 62% .
  • Peak Plasma Concentration : Achieved within 1.5 hours post-administration .
  • Half-Life : Ranges from 10 to 14 hours, allowing for once-daily dosing in many clinical settings .

Metabolism

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4) and carboxylesterase-1 (CES1). The major metabolites include M-4, which is unique to humans, and several others formed through phase I reactions .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability62%
Peak Concentration Time1.5 hours
Half-Life10-14 hours

Case Study: ELDERCARE-AF Trial

The ELDERCARE-AF trial evaluated the efficacy of low-dose this compound (15 mg once daily) in elderly patients with atrial fibrillation who were at high risk for bleeding:

  • Participants : Included frail patients aged ≥80 years.
  • Primary Endpoint : Reduction in stroke or systemic embolism.
  • Results : this compound significantly reduced the incidence of stroke or systemic embolism compared to placebo, with event rates of 1.6% per patient-year in the this compound group versus higher rates in the placebo group (3.9% to 10.1% depending on age strata) .

Table 3: Efficacy Outcomes from ELDERCARE-AF Trial

GroupStroke/Systemic Embolism Rate (%)Major Bleeding Rate (%)
This compound1.6Higher but not significant
Placebo3.9 - 10.1Lower

Safety Profile

While this compound is effective in reducing thromboembolic events, it also poses risks for bleeding:

  • Major Bleeding Events : Observed more frequently with this compound compared to placebo; however, this difference was not statistically significant .
  • Gastrointestinal Bleeding : Notably higher in patients receiving this compound .

Conclusion on Safety

The safety profile indicates that while this compound is generally well-tolerated, careful monitoring is necessary, especially in populations at risk for bleeding complications.

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic parameters of edoxaban that influence its dosing in patients with varying renal function?

this compound’s renal clearance (CLcr) and elimination half-life (10–14 hours) are critical determinants of dosing adjustments. The ENGAGE AF-TIMI 48 trial demonstrated that a 50% dose reduction (to 30 mg once daily) is required for patients with CLcr 15–50 mL/min, body weight ≤60 kg, or concomitant use of P-glycoprotein inhibitors . Methodologically, population pharmacokinetic (PK) models incorporating covariates like renal function and body weight should be used to optimize dosing protocols .

Q. How is this compound’s anti-Factor Xa activity quantified in laboratory settings, and what are its clinical correlates?

Anti-Factor Xa chromogenic assays are standardized to measure this compound plasma concentrations. Studies show a linear relationship between this compound dose (30–60 mg) and anti-Factor Xa activity (R<sup>2</sup> = 0.89), with peak activity occurring 1–2 hours post-dose . Researchers should calibrate assays using this compound-specific standards and validate results against liquid chromatography-tandem mass spectrometry (LC-MS/MS) to minimize inter-laboratory variability .

Q. What experimental designs are recommended for assessing this compound’s efficacy in stroke prevention compared to warfarin?

Randomized controlled trials (RCTs) should employ non-inferiority designs with primary endpoints like stroke/systemic embolism rates. The ENGAGE AF-TIMI 48 trial used a double-blind, double-dummy approach, comparing this compound (30 mg/60 mg) to warfarin (INR 2.0–3.0) in 21,105 patients, with stratification by renal function and geographic region . Covariate-adjusted Cox proportional hazards models are essential to account for baseline imbalances .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bleeding risk in real-world vs. clinical trial populations?

Conflicting findings (e.g., lower major bleeding in RCTs vs. higher gastrointestinal bleeding in observational studies) may arise from differences in patient selection, comedications, or adherence. Meta-regression analyses of pooled data (e.g., ETNA-AF registry vs. ENGAGE AF-TIMI 48) should adjust for confounding variables like age, HAS-BLED scores, and concomitant antiplatelet use . Sensitivity analyses using inverse probability weighting can address selection bias in real-world studies .

Q. What methodological strategies improve the detection of this compound in urine samples for adherence monitoring?

The DOAC Dipstick® test detects this compound with 94% sensitivity but has lower specificity (82%) due to cross-reactivity with other direct oral anticoagulants (DOACs). Researchers should combine immunoassays with confirmatory LC-MS/MS and validate thresholds using receiver operating characteristic (ROC) curves (AUC ≥0.90) . Studies must report limits of detection (LoD) and quantify interferences from metabolites like M4 .

Q. How do renal function fluctuations impact this compound’s pharmacodynamics, and how should this be modeled in longitudinal studies?

Dynamic changes in CLcr (e.g., acute kidney injury) alter this compound exposure (AUC) by up to 40%. Nonlinear mixed-effects modeling (NONMEM) with time-varying covariates can simulate exposure-response relationships. The HOKUSAI-VTE trial used serial CLcr measurements and Bayesian forecasting to adjust doses in patients with renal impairment .

Q. Data Analysis and Interpretation

Q. What statistical approaches address missing data in this compound trials, particularly for composite endpoints?

Multiple imputation (MI) with chained equations is preferred for missing endpoint data (e.g., stroke/death). The ENGAGE AF-TIMI 48 trial applied MI under the missing-at-random (MAR) assumption, supplemented by worst-case sensitivity analyses for non-ignorable missingness . Competing risks models (Fine-Gray subdistribution hazards) are recommended for composite endpoints to avoid overestimating event rates .

Q. How should researchers analyze this compound’s concentration-effect relationship in subpopulations (e.g., elderly, obese)?

Exposure-response analyses require stratified PK/PD sampling. For elderly patients (≥75 years), a two-fold increase in AUC is observed due to reduced clearance; obesity (BMI ≥30) necessitates allometric scaling of volume of distribution. Studies should report geometric mean ratios (GMRs) with 90% confidence intervals to assess bioequivalence across subgroups .

Q. Experimental Design Challenges

Q. What are the optimal strategies for blinding in this compound trials when comparing it to other DOACs?

Double-dummy designs are critical when comparing this compound to non-inferiority comparators (e.g., rivaroxaban). The ROCKET AF trial’s methodology—using placebo tablets matching both study drugs—minimized performance bias . Centralized event adjudication committees should blind treatment assignments to reduce detection bias .

Q. How can in vitro studies simulate this compound’s interactions with platelet function under varying shear stress conditions?

Microfluidic flow chambers with calibrated shear rates (500–10,000 s<sup>−1</sup>) mimic physiological conditions. Thrombin generation assays (TGA) using platelet-rich plasma and corn trypsin inhibitor (to block contact activation) quantify this compound’s effect on lag time and peak thrombin . Researchers must standardize platelet counts (150–400 × 10<sup>9</sup>/L) and report results normalized to controls .

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-JLJPHGGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197398
Record name Edoxaban
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Molecular Weight

548.1 g/mol
Source PubChem
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Color/Form

White to pale yellowish-white crystalline powder

CAS No.

480449-70-5
Record name Edoxaban
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Record name Edoxaban
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Record name Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]
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Record name EDOXABAN
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Record name Edoxaban
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Melting Point

Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/
Record name Edoxaban
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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